Geclosporin
Overview
Description
Cyclosporine G is a cyclic peptide with a selective immunosuppressive action. It is structurally related to cyclosporine A, which is widely used in clinical settings to prevent organ transplant rejection and treat autoimmune diseases . Cyclosporine G is known for its ability to inhibit the activity of T cells, making it a valuable compound in immunosuppressive therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclosporine G can be synthesized chemically using N-methylated peptides via a series of isonitrile coupling reactions .
Industrial Production Methods: Industrial production of Geclosporin involves the use of microbial fermentation. The compound is obtained naturally by extraction from fungal species such as Tolypocladium inflatum and Aspergillus terreus . The fermentation process is optimized to produce high yields of this compound, which is then purified using various chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Cyclosporine G undergoes several types of chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound to enhance its pharmacological properties.
Common Reagents and Conditions: Common reagents used in the reactions of Geclosporin include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired modifications are achieved .
Major Products Formed: The major products formed from the reactions of this compound include various analogues with modified immunosuppressive properties . These analogues are studied for their potential use in different therapeutic applications.
Scientific Research Applications
Cyclosporine G has a wide range of scientific research applications. In chemistry, it is used to study the structure-activity relationships of cyclic peptides . In biology, it is used to investigate the mechanisms of T cell inhibition and the role of immunosuppressive agents . In medicine, Geclosporin is explored for its potential use in treating autoimmune diseases and preventing organ transplant rejection . Additionally, it has applications in the pharmaceutical industry for the development of new immunosuppressive drugs .
Mechanism of Action
The mechanism of action of Geclosporin involves the inhibition of calcineurin, a protein phosphatase that activates T cells . By binding to cyclophilin, this compound forms a complex that inhibits calcineurin, thereby preventing the activation of T cells and the production of interleukin-2 . This results in the suppression of the immune response, making this compound an effective immunosuppressive agent .
Comparison with Similar Compounds
Cyclosporine G is similar to other cyclic peptides such as cyclosporine A and tacrolimus . it has unique structural features, including specific amino acid modifications, that contribute to its distinct immunosuppressive properties . Compared to cyclosporine A, Geclosporin has a different spectrum of activity and may offer advantages in certain therapeutic applications .
List of Similar Compounds:- Cyclosporine A
- Tacrolimus
- Sirolimus
- Everolimus
These compounds share similar mechanisms of action but differ in their chemical structures and specific applications .
Properties
IUPAC Name |
33-(1-hydroxy-2-methylhex-4-enyl)-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-30-propyl-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C63H113N11O12/c1-25-27-29-41(15)53(76)52-57(80)66-44(28-26-2)59(82)68(18)34-49(75)69(19)45(30-35(3)4)56(79)67-50(39(11)12)62(85)70(20)46(31-36(5)6)55(78)64-42(16)54(77)65-43(17)58(81)71(21)47(32-37(7)8)60(83)72(22)48(33-38(9)10)61(84)73(23)51(40(13)14)63(86)74(52)24/h25,27,35-48,50-53,76H,26,28-34H2,1-24H3,(H,64,78)(H,65,77)(H,66,80)(H,67,79) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMKGDQSIRSGUDJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C63H113N11O12 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1216.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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